molecular formula C7H10O3 B1645734 5-ethoxy-2H-Pyran-3(6H)-one

5-ethoxy-2H-Pyran-3(6H)-one

Cat. No.: B1645734
M. Wt: 142.15 g/mol
InChI Key: VGVWRNDJKYXDCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxy-2H-pyran-3(6H)-one is a cyclic lactone derivative featuring a pyranone backbone substituted with an ethoxy group at position 3. This compound belongs to the class of γ-pyranones, which are structurally characterized by a six-membered oxygen-containing ring with a ketone functional group.

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

3-ethoxy-2H-pyran-5-one

InChI

InChI=1S/C7H10O3/c1-2-10-7-3-6(8)4-9-5-7/h3H,2,4-5H2,1H3

InChI Key

VGVWRNDJKYXDCC-UHFFFAOYSA-N

SMILES

CCOC1=CC(=O)COC1

Canonical SMILES

CCOC1=CC(=O)COC1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyranone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Source
5-Ethoxy-2H-Pyran-3(6H)-one 5-ethoxy C₇H₁₀O₃ 142.15 Enhanced lipophilicity; potential synthon for bioactive molecules Target Compound
6-Hydroxy-2H-Pyran-3(6H)-one 6-hydroxy C₅H₆O₃ 114.10 High polarity; possible antioxidant or metabolic intermediate
6-Acetoxy-2H-Pyran-3(6H)-one 6-acetoxy C₇H₈O₄ 156.14 Prodrug candidate (ester hydrolysis to hydroxy form)
2-Hexyl-6-methoxy-2H-Pyran-3(6H)-one 2-hexyl, 6-methoxy C₁₂H₂₀O₃ 212.28 PSA: 35.53 Ų; applications in flavor/fragrance industries
6-Ethoxy-2-methyl-2H-Pyran-3(6H)-one 6-ethoxy, 2-methyl C₈H₁₂O₃ 156.18 Increased steric bulk; potential pharmaceutical intermediate

Key Observations :

Substituent Position :

  • Ethoxy substitution at position 5 (target compound) vs. 6 (e.g., 6-ethoxy-2-methyl derivative ) alters steric and electronic profiles. Position 5 substitution may reduce steric hindrance compared to bulkier groups at position 5.
  • Hydroxy or acetoxy groups at position 6 (e.g., ) increase polarity, enhancing water solubility but reducing membrane permeability.

Molecular Weight and Lipophilicity :

  • Ethoxy and hexyl/methoxy substituents (e.g., ) increase molecular weight and lipophilicity, favoring interactions with hydrophobic biological targets.

Functional Group Reactivity: Acetoxy groups () are prone to hydrolysis, making them suitable for prodrug designs. Methoxy and ethoxy groups () are electron-donating, stabilizing the pyranone ring against nucleophilic attack.

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